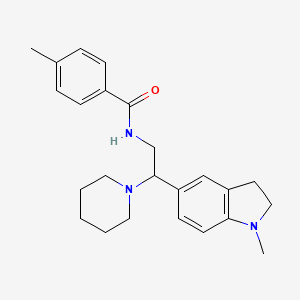

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

4-Methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a substituted ethylamine scaffold.

Properties

IUPAC Name |

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18-6-8-19(9-7-18)24(28)25-17-23(27-13-4-3-5-14-27)20-10-11-22-21(16-20)12-15-26(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRVLIUJGFVNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 324.46 g/mol. The compound features a benzamide structure with a piperidine and indoline moiety, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the indoline moiety : Starting from an appropriate indole derivative, methylation is achieved using methyl iodide in the presence of a base.

- Attachment of the piperidine ring : This is done through nucleophilic substitution where the indoline derivative reacts with a piperidine derivative.

- Formation of the benzamide structure : The final step involves reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer pathways, suggesting potential anti-cancer properties.

- Neurotransmitter Modulation : The piperidine and indoline components may interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

- Anti-cancer Studies : Research has shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, compounds targeting the BCR-ABL fusion protein have demonstrated promising results in inhibiting tumor growth .

- Neuropharmacological Effects : Some studies indicate that related benzamides can modulate dopamine receptors, which may help in treating conditions such as schizophrenia or Parkinson's disease .

- Bioassays : In vitro bioassays have been utilized to evaluate the compound's activity against specific targets. For example, assays measuring cell proliferation and apoptosis in cancer cell lines reveal that certain structural modifications enhance potency .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study on related indole derivatives demonstrated IC50 values ranging from 10–30 µM against various cancer cell lines, suggesting that modifications to the indole structure could enhance cytotoxicity.

Potential for Neurological Disorders

Given the presence of the piperidine moiety, there is potential for the compound to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. The piperidine structure may enhance binding affinity to certain receptors involved in these conditions.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indoline Moiety : Starting from an appropriate indole derivative, methylation can be achieved using methyl iodide in the presence of a base.

- Attachment of the Piperidine Ring : This can be accomplished through nucleophilic substitution where the indoline derivative reacts with a piperidine derivative.

- Formation of the Benzamide Structure : The final step involves reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating their activity through binding interactions. This might involve various signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Cores

The benzamide core is a common scaffold in medicinal chemistry. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl substituent (electron-donating) in the target compound contrasts with the 4-chloro group (electron-withdrawing) in the analog from . This difference influences molecular polarity, solubility, and intermolecular interactions.

- Indolinyl vs.

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal critical differences in molecular packing and hydrogen bonding:

Structural Implications :

- The chair conformation of the piperidine ring is conserved in both methyl- and chloro-substituted analogs, suggesting stability in this configuration .

- The 4-methyl analog forms extended hydrogen-bonded chains along the [010] direction via water-mediated interactions, while the chloro analog forms double-stranded chains, highlighting substituent-dependent packing .

Data Tables for Structural Comparison

Table 1: Crystallographic Parameters of Piperidine-Containing Analogs

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-methylbenzoyl chloride with a pre-synthesized amine intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine) under reflux in anhydrous dichloromethane with a base like triethylamine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical methods :

- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., singlet for methyl group at δ 2.35 ppm, indoline aromatic protons at δ 6.8–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peak [M+H] at m/z 434.2682 (calculated for CHNO) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation of the indoline moiety or hydrolysis of the benzamide bond .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with receptors (e.g., dopamine D2 or sigma-1 receptors) based on the piperidine and indoline pharmacophores. Validate docking poses with MD simulations (GROMACS, 100 ns) .

- QSAR analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with activity .

- Case study : Replace the methyl group with electron-withdrawing substituents (e.g., -CF) to enhance receptor binding; synthesize and test derivatives to validate predictions .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Example contradiction : High in vitro potency but low in vivo efficacy.

- Troubleshooting :

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify poor bioavailability .

- Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions .

- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance solubility and tissue penetration .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

- Functional assays :

- Calcium imaging : Monitor intracellular Ca flux in neuronal cells to assess receptor modulation .

- Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK or AKT) after treatment .

- Advanced techniques :

- CRISPR-Cas9 knockout : Generate cell lines lacking putative target receptors to confirm specificity .

- PET radiolabeling : Synthesize -labeled analog for in vivo biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.